An In-depth Technical Guide to (S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to (S)-3-Amino-3-(2-methoxyphenyl)propanoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of β-Amino Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among these, β-amino acids have emerged as a class of compounds with significant therapeutic potential.[1][2][3][4] Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly subtle structural modification imparts a profound influence on their conformational preferences and metabolic stability.
The incorporation of β-amino acids into peptide sequences has been shown to induce stable secondary structures and confer resistance to proteolytic degradation, thereby overcoming some of the inherent limitations of peptide-based therapeutics.[1][5] Furthermore, as standalone small molecules, β-amino acids and their derivatives have demonstrated a wide array of biological activities, including antimicrobial, hypoglycemic, and neuroactive properties.[1][2][4]
This guide focuses on a specific and promising chiral β-amino acid: (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid. The presence of the ortho-methoxyphenyl substituent introduces unique steric and electronic features that are of considerable interest for probing interactions with biological targets, particularly within the central nervous system. This document serves as a comprehensive technical resource for researchers and drug development professionals, providing insights into its chemical properties, synthesis, and potential avenues for biological investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid are summarized in the table below.
| Property | Value |
| CAS Number | 720662-28-2 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2-methoxyphenyl)propanoic acid |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, keep in a dark place under an inert atmosphere |
Synthesis and Chiral Resolution: A Methodological Overview
Representative Enantioselective Synthesis: Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for the stereocontrolled synthesis of β-amino carbonyl compounds.[6][7][8] This approach involves the reaction of an enolate or enolate equivalent with an imine in the presence of a chiral catalyst.
Experimental Protocol (Representative)
-
Imine Formation (in situ): To a solution of 2-methoxybenzaldehyde (1.0 eq) in an appropriate solvent (e.g., toluene), add the amine source (e.g., p-anisidine, 1.0 eq) and the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.1 eq). Stir the mixture at room temperature.
-
Mannich Addition: To the solution containing the in situ generated imine, add the enolate precursor (e.g., diethyl malonate, 1.5 eq). The reaction is typically stirred at a controlled temperature (e.g., room temperature or cooled) for a period of 24-72 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is quenched and the crude product is purified by column chromatography to yield the protected β-amino ester.
-
Deprotection and Hydrolysis: The purified intermediate is then subjected to hydrolysis (e.g., using LiOH) and decarboxylation (often with acidic workup) to afford the final (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Causality Behind Experimental Choices: The choice of a chiral organocatalyst is paramount as it dictates the stereochemical outcome of the reaction. Thiourea-based catalysts are often employed due to their ability to activate the imine and organize the transition state through hydrogen bonding. The use of an in situ generated imine simplifies the procedure and avoids the isolation of a potentially unstable intermediate.
Chiral Resolution by HPLC
For racemic mixtures of 3-Amino-3-(2-methoxyphenyl)propanoic acid, chiral HPLC is a reliable method for separating the enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those with teicoplanin (e.g., Chirobiotic T), are particularly effective for the direct separation of underivatized amino acids.[9]
Experimental Protocol (Representative)
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.[9][10]
-
Mobile Phase: A mixture of methanol, water, and a pH modifier (e.g., formic acid or acetic acid). A typical starting condition could be 80:20 (v/v) methanol:water with 0.1% formic acid.[9] The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C). Temperature can affect selectivity.[11]
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Injection Volume: 5-10 µL.
Self-Validating System: The protocol is self-validating through the clear separation of two distinct peaks on the chromatogram, corresponding to the (S) and (R) enantiomers. The identity of each peak can be confirmed by comparison to a known enantiomerically pure standard, if available, or by collecting the fractions and analyzing them using a polarimeter.
Potential Biological Activity and Applications in Neuroscience
The structural similarity of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid to known neuroactive compounds suggests its potential as a modulator of excitatory amino acid neurotransmission. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory.[12][13][14][15][16] Dysregulation of the glutamatergic system is implicated in a wide range of neurological and psychiatric disorders.
Given its β-amino acid scaffold and aryl substitution, this compound is a candidate for interaction with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptors or metabotropic glutamate receptors (mGluRs). The specific nature of this interaction (e.g., agonist, antagonist, or allosteric modulator) and its selectivity for different receptor subtypes would need to be determined experimentally.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, a series of in vitro assays are required. The following are representative protocols for assessing the compound's interaction with metabotropic glutamate receptors.
Radioligand Binding Assay for mGluR Affinity
This assay determines the affinity of the test compound for a specific mGluR subtype by measuring its ability to compete with a known radiolabeled ligand.[17][18][19][20]
Experimental Protocol (Representative)
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR subtype of interest (e.g., mGluR2 or mGluR5). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[18]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (10-50 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [³H]-LY354740 for group II mGluRs) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium (e.g., 60 minutes at 30°C), rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[17]
-
Quantification: Wash the filters with ice-cold buffer, and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay for Functional Activity
This assay measures the functional activity of the compound at Gq-coupled mGluRs (e.g., mGluR1 and mGluR5) by detecting changes in intracellular calcium levels.[21][22][23][24]
Experimental Protocol (Representative)
-
Cell Culture: Plate cells expressing the target Gq-coupled mGluR in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for approximately 1 hour at 37°C.[22]
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically before and after the addition of the compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid represents a chiral building block with considerable potential for the development of novel therapeutic agents, particularly in the field of neuroscience. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural features warrant investigation as a modulator of glutamate receptor activity. This guide provides a foundational framework for researchers, outlining its chemical properties and offering representative, detailed protocols for its synthesis, chiral resolution, and biological evaluation. The methodologies described herein are robust and adaptable, providing a solid starting point for the exploration of this and related compounds in drug discovery programs.
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